3-(1-(cyclopentanecarbonyl)piperidin-3-yl)-4-isopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
3-(1-CYCLOPENTANECARBONYLPIPERIDIN-3-YL)-1-METHYL-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-CYCLOPENTANECARBONYLPIPERIDIN-3-YL)-1-METHYL-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Cyclopentanecarbonyl Group: This step involves the acylation of the piperidine ring with cyclopentanecarbonyl chloride under basic conditions.
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Final Assembly: The final compound is assembled by combining the piperidine and triazole intermediates under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the isopropyl group.
Reduction: Reduction reactions may target the carbonyl group or the triazole ring.
Substitution: Substitution reactions can occur at various positions on the triazole ring or the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development:
Therapeutic Agents: May possess therapeutic properties such as anti-inflammatory, antifungal, or antibacterial activities.
Industry
Agrochemicals: Potential use as a pesticide or herbicide.
Polymers: May be used in the synthesis of specialized polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-CYCLOPENTANECARBONYLPIPERIDIN-3-YL)-1-METHYL-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Interaction: Modulating receptor activity by binding to receptor sites.
Pathway Modulation: Influencing biochemical pathways by interacting with key molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Piperidine Derivatives: Compounds with similar piperidine rings but different functional groups.
Cyclopentanecarbonyl Derivatives: Compounds with similar cyclopentanecarbonyl groups but different core structures.
Uniqueness
The uniqueness of 3-(1-CYCLOPENTANECARBONYLPIPERIDIN-3-YL)-1-METHYL-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C17H28N4O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
5-[1-(cyclopentanecarbonyl)piperidin-3-yl]-2-methyl-4-propan-2-yl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C17H28N4O2/c1-12(2)21-15(18-19(3)17(21)23)14-9-6-10-20(11-14)16(22)13-7-4-5-8-13/h12-14H,4-11H2,1-3H3 |
InChI Key |
TUIMEBFTRXNFOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NN(C1=O)C)C2CCCN(C2)C(=O)C3CCCC3 |
Origin of Product |
United States |
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